4-(3-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine
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Overview
Description
4-(3-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine is a heterocyclic aromatic compound that belongs to the pyrimidine family This compound is characterized by the presence of two methoxyphenyl groups attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine typically involves the reaction of appropriate substituted anilines with pyrimidine derivatives. One common method includes the use of 3-methoxyaniline and 4-methoxyaniline as starting materials, which undergo a series of condensation and cyclization reactions to form the desired pyrimidine compound. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like ethanol or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product. The scalability of the synthetic route and the availability of starting materials are also important considerations for industrial production.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-(3-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new therapeutic agents.
Industry: Used in the development of novel materials with specific properties, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism of action of 4-(3-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl groups can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Methoxyphenyl)-6-phenylpyrimidin-2-amine
- 4-Phenyl-6-(4-methoxyphenyl)pyrimidin-2-amine
- 4-(3-Methoxyphenyl)-6-(4-chlorophenyl)pyrimidin-2-amine
Uniqueness
4-(3-Methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine is unique due to the presence of two methoxy groups, which can significantly influence its chemical reactivity and biological activity. The methoxy groups can enhance the compound’s solubility and stability, making it a valuable candidate for various applications.
Properties
IUPAC Name |
4-(3-methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-22-14-8-6-12(7-9-14)16-11-17(21-18(19)20-16)13-4-3-5-15(10-13)23-2/h3-11H,1-2H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZNAFLCQRLDRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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